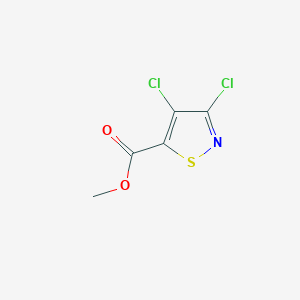

Methyl 3,4-dichloroisothiazole-5-carboxylate

Description

Methyl 3,4-dichloroisothiazole-5-carboxylate (CAS: 352010-56-1) is an isothiazole derivative with the molecular formula C₅H₃Cl₂NO₂S and a molecular weight of 212.05 g/mol. Its structure features a chlorine atom at the 3- and 4-positions of the isothiazole ring and a methyl ester group at position 5 (SMILES: COC(=O)c1snc(Cl)c1Cl) . This compound serves as a critical synthetic intermediate in organic and agrochemical chemistry. For instance, it is used as a starting material to synthesize antifungal and anti-tobacco mosaic virus (TMV) agents, such as diethyl 2-(3,4-dichloroisothiazol-5-yl)-4-(trifluoromethyl)-4,5-dihydrothiazol-4-yl-3-methylbenzoate, which exhibits notable bioactivity .

The dichlorinated isothiazole core contributes to its stability and reactivity, enabling diverse functionalization. However, key physical properties like melting point, boiling point, and density remain uncharacterized in available literature .

Properties

Molecular Formula |

C5H3Cl2NO2S |

|---|---|

Molecular Weight |

212.05 g/mol |

IUPAC Name |

methyl 3,4-dichloro-1,2-thiazole-5-carboxylate |

InChI |

InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3 |

InChI Key |

UZOSDWZDKCBQBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid (Key Intermediate)

The foundational step in preparing methyl 3,4-dichloroisothiazole-5-carboxylate is the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid, which can then be esterified.

Reaction of Cyanide, Carbon Disulfide, and Chlorine

- The process begins by reacting an alkali metal cyanide (e.g., sodium cyanide), carbon disulfide, and chlorine gas.

- This reaction forms 3,4-dichloroisothiazole-5-carbonitrile as an intermediate, which is then hydrolyzed to the corresponding carboxylic acid.

- The reaction is typically carried out in a solvent system such as dimethylformamide, dimethylacetamide, or N-methylpyrrolidone to facilitate the chlorination and cyclization steps.

Hydrolysis to Carboxylic Acid

- The nitrile intermediate is hydrolyzed under alkaline conditions using a 45% sodium hydroxide solution diluted with water.

- The hydrolysis is conducted at approximately 40°C for 6 to 8 hours.

- After completion, the reaction mixture is acidified with concentrated hydrochloric acid under ice cooling to precipitate the 3,4-dichloroisothiazole-5-carboxylic acid.

- The precipitate is filtered, washed with water, and dried to yield a beige solid product.

Optimization of Hydrolysis Conditions and Yield

The following data illustrates variations in sodium hydroxide amounts, reaction times, and solvents, showing their effect on yields:

| Sodium Hydroxide (g) | Water (ml) | Reaction Time (h) | Temperature (°C) | Solvent Removed | Yield (g) | Yield (%) |

|---|---|---|---|---|---|---|

| 53.33 (45%) | 220 | 6 + 2 | 40 | Methanol | 60.8 | Not stated |

| 44.45 (45%) | 220 | 6 + 2 | 40 | Methanol | 52.4 | Not stated |

| 62.2 (45%) | 220 | 6 | 40 | Methanol | 51.2 | Not stated |

| 66.6 (45%) | 220 | 8 | 40 | Isopropanol | Not stated | 90% |

Alternative Synthetic Routes and Catalytic Methods

Recent literature highlights alternative synthetic strategies and catalytic improvements for isothiazole derivatives, which may be applicable or adaptable for this compound:

- Avoidance of polar aprotic solvents like dimethylformamide by using direct reactions of succinonitrile, sulfur, and chlorine gas to form 3,4-dichloroisothiazole-5-carbonitrile, a precursor to the acid and ester.

- Use of bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in combination with triethylamine has been shown to significantly increase yields in related isothiazole syntheses (up to 90% yield).

- Copper acetate has been reported to promote isothiazole heterocycle formation in related systems, suggesting potential catalytic roles in ring closure or chlorination steps.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield/Outcome | Notes |

|---|---|---|---|---|---|

| Formation of 3,4-dichloroisothiazole-5-carbonitrile | Sodium cyanide, carbon disulfide, chlorine, DMF or similar solvent | Ambient to moderate heating | Variable | Intermediate nitrile formed | Chlorination and cyclization step |

| Hydrolysis to carboxylic acid | 45% NaOH aqueous solution, water dilution, 40°C | 40°C | 6–8 hours | Up to 90% yield of acid | Acidification with HCl precipitates acid |

| Esterification to methyl ester | Methanol, acid catalyst (H2SO4 or HCl), reflux | Reflux | Several hours | This compound | Standard esterification reaction |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group at position 5 and chlorine atoms at positions 3/4 serve as reactive sites for nucleophilic attack.

-

Ester hydrolysis : Under basic conditions, the methyl ester undergoes hydrolysis to form 3,4-dichloroisothiazole-5-carboxylic acid, a precursor for further derivatization .

-

Chlorine displacement : Amines or alcohols replace chlorine atoms under acidic/basic conditions. For example:

This reaction is critical for synthesizing hydrazide derivatives with antifungal activity .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for agrochemical applications.

-

Strobilurin analogs : Bridging the isothiazole core with strobilurin pharmacophores via cis-methoxy oxime ether linkers yields derivatives like 7a , which exhibit broad-spectrum fungicidal activity (IC₅₀: 0.8–2.1 μg/mL against Erysiphe graminis and Puccinia sorghi) .

-

Heterocycle formation : Intramolecular cyclization with activated methylene groups produces tricyclic structures, as seen in VEGFR inhibitor syntheses .

Derivatization for Agrochemicals

Functionalization of the isothiazole core enables the development of novel pesticides and fungicides.

Mechanistic Insights

-

Electrophilic activation : Chlorine atoms increase the electrophilicity of the isothiazole ring, directing nucleophiles to positions 3 and 4 .

-

Solvent effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate substitutions but are being phased out for environmentally friendly alternatives like ethanol or solvent-free systems .

Scientific Research Applications

Methyl 3,4-dichloroisothiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including fungicidal properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloroisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in fungi, leading to its fungicidal activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of methyl 3,4-dichloroisothiazole-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Analyses

Ester Derivatives: Methyl vs. Ethyl

- However, the ethyl ester (C₆H₅Cl₂NO₂S) may offer enhanced lipophilicity, influencing solubility in organic solvents .

- Both esters serve as precursors for bioactive molecules. For example, the methyl ester was used to synthesize a dihydrothiazole derivative with antifungal activity (IC₅₀: 12–18 μg/mL against Botrytis cinerea) .

Salt Derivatives: Potassium Carboxylate (TD 1123)

- The potassium salt form (TD 1123 ) improves water solubility, making it suitable for agricultural formulations. It acts as a defoliant by accelerating cotton boll opening under suboptimal environmental conditions .

- Unlike the methyl ester, TD 1123 is directly applied in agrochemistry, demonstrating how counterion selection tailors compounds for specific industrial uses.

Functional Group Variations

- 3,4-Dichloroisothiazole-5-carbonitrile : The nitrile group (-CN) enhances electrophilicity, enabling participation in cycloaddition or nucleophilic substitution reactions. This contrasts with the ester group’s role in hydrolysis or transesterification .

Chlorination Patterns

- The 3,4-dichloro configuration in this compound provides electron-withdrawing effects, stabilizing the ring and directing electrophilic attacks to specific positions. Analogues with fewer chlorine atoms (e.g., 3-chloro-5-methylisothiazole) exhibit reduced steric and electronic effects, impacting their reactivity .

Biological Activity

Methyl 3,4-dichloroisothiazole-5-carboxylate is a compound belonging to the isothiazole family, which has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a dichlorinated isothiazole ring, which contributes to its biological properties. The presence of chlorine atoms enhances its reactivity and interaction with biological targets, making it a candidate for fungicidal and antibacterial applications.

1. Fungicidal Activity

This compound exhibits significant fungicidal properties. Research indicates that derivatives of this compound demonstrate broad-spectrum activity against various plant pathogens. For instance:

- Field Trials: Compounds derived from 3,4-dichloroisothiazole have shown efficacy in controlling fungal diseases in crops, outperforming commercial fungicides like azoxystrobin in certain trials .

- Mechanism of Action: The compound is believed to induce systemic acquired resistance (SAR) in plants by activating defense responses, including the upregulation of salicylic acid signaling pathways .

2. Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies suggest that it can inhibit the growth of various bacterial strains, although more detailed investigations are needed to fully elucidate its mechanism and spectrum of activity .

3. Anti-inflammatory Properties

Some derivatives of isothiazoles have demonstrated anti-inflammatory effects in experimental models. For example, related compounds have shown significant activity in carrageenan-induced edema assays, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

- Chlorine Substitution: The presence of chlorine atoms at the 3 and 4 positions on the isothiazole ring enhances antifungal and antibacterial activities .

- Functional Group Variations: Modifications to the carboxylate group can alter the compound's solubility and reactivity, impacting its overall biological efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Notable Findings |

|---|---|---|

| Fungicidal | High | Effective against multiple plant pathogens |

| Antibacterial | Moderate to High | Inhibitory effects on various bacterial strains |

| Anti-inflammatory | Significant | Reduces edema in animal models |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Remarks |

|---|---|---|

| Chlorine Substitution | Increases potency | Essential for antifungal activity |

| Carboxylate Group | Affects solubility | Modifications can enhance or reduce efficacy |

Case Studies

- Field Study on Crop Protection : A study conducted on tomato plants showed that applying this compound significantly reduced the incidence of fungal infections compared to untreated controls. The compound's ability to trigger SAR was confirmed through molecular analysis of treated plants.

- In Vitro Antibacterial Screening : A series of tests against common pathogens such as E. coli and Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dichloroisothiazole-5-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves esterification of 3,4-dichloroisothiazole-5-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Reflux conditions : Maintain temperatures between 60–80°C for 6–12 hours to ensure complete esterification.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Grow single crystals via slow evaporation of a dichloromethane/hexane solution. Use SHELX software (SHELXL for refinement) to analyze diffraction data and resolve bond lengths/angles .

- Spectroscopic analysis : Compare experimental ¹H NMR (δ ~3.9 ppm for methyl ester) and IR (C=O stretch ~1700 cm⁻¹) with computational predictions (e.g., DFT calculations).

Q. What are the known applications of this compound in agrochemical research?

Methodological Answer: Related isothiazole carboxylates (e.g., potassium 3,4-dichloroisothiazole-5-carboxylate) are used as cotton defoliants. To assess efficacy:

- Conduct field trials with controlled environmental parameters (e.g., 60% open bolls, late-afternoon application to enhance desiccation).

- Compare defoliation rates against commercial standards using image analysis software to quantify leaf drop .

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic studies : Perform kinetic experiments under varying conditions (e.g., polar aprotic solvents, nucleophile concentrations). Monitor reaction progress via LC-MS to identify intermediates.

- Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for substitution at C3 vs. C4 positions. Correlate with experimental product ratios .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Multi-software validation : Compare SHELXL-refined structures with results from Olex2 or Phenix. Check for consistent thermal displacement parameters.

- Twinned data analysis : Employ SHELXD for deconvolution of overlapping reflections in cases of crystal twinning .

- Cross-validation : Validate hydrogen bonding networks using neutron diffraction or Hirshfeld surface analysis.

Q. How can the environmental stability and degradation pathways of this compound be investigated?

Methodological Answer:

- Hydrolytic stability : Incubate the compound in buffers (pH 4–10) at 25–50°C. Quantify degradation products via UPLC-QTOF-MS and propose pathways using isotopic labeling (e.g., D₂O for hydrolysis tracking).

- Photolysis studies : Expose solutions to UV light (λ = 254 nm) in a photoreactor. Identify radical intermediates via EPR spectroscopy .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.